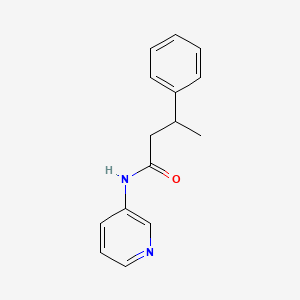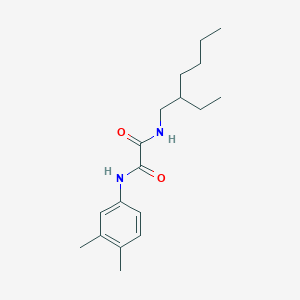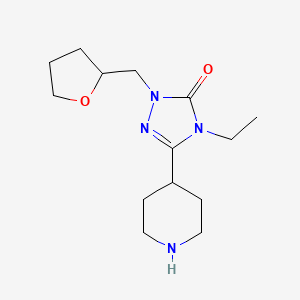
5-(4-benzyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline
Overview
Description
5-(4-benzyl-1-piperazinyl)-N-cyclopropyl-2-nitroaniline, commonly known as BPN, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of BPN is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including protein kinase C and glycogen synthase kinase-3β, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. BPN has also been shown to modulate the activity of ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and physiological effects:
BPN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. BPN has also been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. In addition, BPN has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
BPN has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. BPN is also relatively easy to synthesize and purify. However, BPN has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of BPN is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on BPN. One area of interest is the development of BPN derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of BPN and its potential targets. In addition, BPN could be studied in combination with other drugs to enhance its therapeutic efficacy. Finally, the potential use of BPN in clinical trials for various diseases should be explored.
In conclusion, BPN is a small molecule that has shown potential therapeutic applications in various diseases. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. BPN has several advantages for use in lab experiments, but also has some limitations. Future research on BPN should focus on the development of BPN derivatives, investigation of its mechanism of action, and exploration of its potential clinical use.
Scientific Research Applications
BPN has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BPN has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, BPN has been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-24(26)20-9-8-18(14-19(20)21-17-6-7-17)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16/h1-5,8-9,14,17,21H,6-7,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESFFKBVSZNRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3975624.png)

![ethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3975637.png)
![1-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3975645.png)
![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3975659.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975671.png)


![methyl 4-methyl-3-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate](/img/structure/B3975693.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3975726.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3975734.png)
![N-{2,5-dimethoxy-4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3975739.png)